1-Amino-1-(3-fluoro-4-methylphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(3-fluoro-4-methylphenyl)acetone is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and an acetone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-1-(3-fluoro-4-methylphenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and acetone.
Reaction Conditions: The reaction involves the condensation of 3-fluoro-4-methylbenzaldehyde with acetone in the presence of an acid catalyst to form the intermediate product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Amino-1-(3-fluoro-4-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Scientific Research Applications
1-Amino-1-(3-fluoro-4-methylphenyl)acetone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-fluoro-4-methylphenyl)acetone involves its interaction with molecular targets such as enzymes and receptors. The amino group and the fluoro-substituted phenyl ring play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1-Amino-1-(3-fluoro-4-methylphenyl)acetone can be compared with similar compounds such as:
1-Amino-1-(4-fluorophenyl)acetone: Similar structure but lacks the methyl group, leading to different chemical properties and reactivity.
1-Amino-1-(3-chloro-4-methylphenyl)acetone: Contains a chloro group instead of a fluoro group, resulting in different reactivity and biological activity.
1-Amino-1-(3-fluoro-4-methylphenyl)propanone: Similar structure but with a propanone moiety, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-amino-1-(3-fluoro-4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
ZFYZSMJAMPWZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.